molecular formula C13H10ClN3O4S B14952498 N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B14952498
M. Wt: 339.75 g/mol
InChI Key: BFYDOTDHYCHTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms. The presence of a sulfonamide group and a chloro-methoxyphenyl moiety further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline derivatives, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxadiazole intermediate with sulfonyl chlorides in the presence of a base, such as triethylamine or pyridine.

    Substitution with Chloro-Methoxyphenyl Moiety: The final step involves the substitution of the benzoxadiazole core with the 5-chloro-2-methoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the benzoxadiazole core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chloro-methoxyphenyl moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxyl group instead of a methoxy group.

    N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: Contains a benzamide group instead of a benzoxadiazole core.

    Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Features a glutaric acid moiety instead of a benzoxadiazole core.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole core with a sulfonamide group and a chloro-methoxyphenyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H10ClN3O4S

Molecular Weight

339.75 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H10ClN3O4S/c1-20-11-6-5-8(14)7-10(11)17-22(18,19)12-4-2-3-9-13(12)16-21-15-9/h2-7,17H,1H3

InChI Key

BFYDOTDHYCHTHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.